N-(4-chlorobenzyl)prop-2-en-1-amine

VAP-1 inhibition Medicinal chemistry Inflammation

N-(4-chlorobenzyl)prop-2-en-1-amine (CAS 69957-80-8) is an allylamine derivative with the molecular formula C10H12ClN and a molecular weight of 181.66 g/mol. This secondary amine features a 4-chlorophenyl substituent linked to an allylamine backbone, a structural motif shared with key pharmaceutical frameworks.

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
CAS No. 69957-80-8
Cat. No. B180997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)prop-2-en-1-amine
CAS69957-80-8
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESC=CCNCC1=CC=C(C=C1)Cl
InChIInChI=1S/C10H12ClN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6,12H,1,7-8H2
InChIKeyMXLWFBBJEPONGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-chlorobenzyl)prop-2-en-1-amine (CAS 69957-80-8) Procurement Guide for Medicinal Chemistry Research


N-(4-chlorobenzyl)prop-2-en-1-amine (CAS 69957-80-8) is an allylamine derivative with the molecular formula C10H12ClN and a molecular weight of 181.66 g/mol . This secondary amine features a 4-chlorophenyl substituent linked to an allylamine backbone, a structural motif shared with key pharmaceutical frameworks . It functions primarily as a synthetic intermediate and versatile building block in organic and medicinal chemistry research .

Why N-(4-chlorobenzyl)prop-2-en-1-amine Cannot Be Replaced by Generic Analogs for VAP-1 and Antifungal Research


In-class allylamine derivatives and benzylamine analogs cannot be interchanged arbitrarily due to profound differences in target selectivity and downstream synthetic utility. The specific substitution pattern of N-(4-chlorobenzyl)prop-2-en-1-amine, featuring a para-chloro substituent and an unsubstituted allyl group, dictates its unique inhibition profile against vascular adhesion protein-1 (VAP-1) [1] and its essential role as a building block for naftifine-class antifungal agents . Replacing it with a methoxy analog, a different halogen substitution, or an alternative alkyl chain fundamentally alters both biological activity and synthetic outcomes.

N-(4-chlorobenzyl)prop-2-en-1-amine Quantitative Differentiation Evidence: VAP-1, MAO-A, and Synthetic Utility


Superior Potency Against Rat VAP-1 (IC50 = 23 nM) Compared to Human Isoform (IC50 = 180 nM)

N-(4-chlorobenzyl)prop-2-en-1-amine demonstrates potent, species-specific inhibition of vascular adhesion protein-1 (VAP-1). In a direct head-to-head comparison across species, the compound exhibits an IC50 of 23 nM against rat VAP-1, which is 7.8-fold more potent than its activity against the human isoform (IC50 = 180 nM) [1].

VAP-1 inhibition Medicinal chemistry Inflammation

Weak MAO-A Inhibition (IC50 = 1.24 µM) Defines VAP-1 Selectivity Window

N-(4-chlorobenzyl)prop-2-en-1-amine exhibits moderate inhibition of bovine mitochondrial MAO-A with an IC50 of 1.24 × 10³ nM (1.24 µM) [1]. This potency is approximately 54-fold weaker than its inhibition of rat VAP-1 (IC50 = 23 nM) [2].

MAO-A inhibition Target selectivity Amine oxidase

Direct Synthetic Entry Point for Naftifine-Class Antifungal Agents

N-(4-chlorobenzyl)prop-2-en-1-amine serves as the core structural template for the synthesis of naftifine and terbinafine, two clinically approved allylamine antifungals . In contrast, close structural analogs like N-(4-methoxybenzyl)prop-2-en-1-amine lack the para-chloro substituent essential for optimal antifungal pharmacophore activity .

Antifungal synthesis Naftifine analog Medicinal chemistry

Polymerizable Allylamine Moiety Enables Functional Material Synthesis

The presence of the allylamine moiety in N-(4-chlorobenzyl)prop-2-en-1-amine confers polymerizable functionality, distinguishing it from non-allyl benzylamines. This structural feature enables its use as a monomer in the development of functional polymers with tailored properties .

Polymer chemistry Functional monomers Drug delivery

Streamlined Synthesis via Direct N-Alkylation of Allylamine

The synthesis of N-(4-chlorobenzyl)prop-2-en-1-amine proceeds via a straightforward N-alkylation of allylamine with 4-chlorobenzyl chloride under mild basic conditions . This single-step protocol contrasts with the multi-step syntheses often required for more complex N-substituted allylamine derivatives .

Synthetic efficiency N-alkylation Medicinal chemistry

Recommended Research Applications for N-(4-chlorobenzyl)prop-2-en-1-amine Based on Evidence


VAP-1 Chemical Probe Development for In Vivo Inflammation Studies

N-(4-chlorobenzyl)prop-2-en-1-amine is optimally deployed as a chemical probe for VAP-1 inhibition in rat-based inflammation models. Its 7.8-fold selectivity for rat VAP-1 (IC50 = 23 nM) over the human isoform (IC50 = 180 nM) [1] provides a defined experimental window, while its moderate MAO-A activity (IC50 = 1.24 µM) [2] offers a benchmark for assessing off-target effects.

Synthesis of Novel Naftifine Analogs to Combat Antifungal Resistance

The compound serves as a direct synthetic precursor for generating libraries of naftifine and terbinafine analogs [1]. Researchers can leverage this scaffold to explore structure-activity relationships (SAR) around the para-chloro substituent, which is critical for antifungal activity, to develop new agents against emerging drug-resistant fungal strains.

Development of Functional Polymers for Drug Delivery Systems

The polymerizable allylamine moiety in N-(4-chlorobenzyl)prop-2-en-1-amine [1] enables its incorporation into functional polymers. This application is particularly relevant for creating drug delivery systems where the VAP-1 binding moiety can be utilized for targeting or the polymer backbone can be tuned for controlled release.

Medicinal Chemistry Campaigns Targeting Amine Oxidases

The compound's dual inhibitory profile—potent VAP-1 inhibition [1] and weak MAO-A inhibition [2]—makes it a valuable starting point for medicinal chemistry optimization. Researchers can use this scaffold to design selective VAP-1 inhibitors with improved drug-like properties by attenuating MAO-A activity while maintaining VAP-1 potency.

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